2-{[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(piperidin-1-yl)ethanone
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Overview
Description
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is a complex organic compound with a unique structure that includes a benzodioxepin ring, a triazole ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE typically involves multiple steps, starting with the preparation of the benzodioxepin ring. This can be achieved through the cyclization of catechol derivatives with appropriate reagents . The triazole ring is then introduced via a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions . The final step involves the attachment of the piperidine ring through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperidine ring, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Substitution: Alkyl halides, sulfonates, and other nucleophiles.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol: Shares the benzodioxepin ring but lacks the triazole and piperidine rings.
2H-1,5-Benzodioxepin, 3,4-dihydro-: Similar core structure but different functional groups.
Uniqueness
2-{[5-(3,4-DIHYDRO-2H-1,5-BENZODIOXEPIN-7-YL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-(PIPERIDIN-1-YL)ETHAN-1-ONE is unique due to its combination of the benzodioxepin, triazole, and piperidine rings, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C19H24N4O3S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
2-[[5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C19H24N4O3S/c1-22-18(14-6-7-15-16(12-14)26-11-5-10-25-15)20-21-19(22)27-13-17(24)23-8-3-2-4-9-23/h6-7,12H,2-5,8-11,13H2,1H3 |
InChI Key |
SDAPJZDMOJXTEJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)N2CCCCC2)C3=CC4=C(C=C3)OCCCO4 |
Origin of Product |
United States |
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